molecular formula C10H11FN2O B1408494 N-(5-Amino-2-fluorophenyl)-N-methylacrylamide CAS No. 1706432-00-9

N-(5-Amino-2-fluorophenyl)-N-methylacrylamide

Cat. No.: B1408494
CAS No.: 1706432-00-9
M. Wt: 194.21 g/mol
InChI Key: ZFGNAUDLKKAVJC-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-N-methylacrylamide is an acrylamide derivative featuring a fluorinated aromatic amine substituent. Its structure combines a methyl group on the acrylamide nitrogen and a 5-amino-2-fluorophenyl moiety, which confers unique electronic and steric properties. Below, we systematically compare this compound with similar molecules reported in the literature.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-N-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c1-3-10(14)13(2)9-6-7(12)4-5-8(9)11/h3-6H,1,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGNAUDLKKAVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC(=C1)N)F)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Starting Materials

  • 5-Amino-2-fluoroaniline : This compound can be synthesized through various methods, including fluorination of aniline derivatives or reduction of nitrofluoroanilines.

Acylation Reaction

  • Reaction Conditions : Acryloyl chloride reacts with 5-amino-2-fluoroaniline in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at temperatures ranging from 0°C to room temperature.
  • Catalysts : Triethylamine or pyridine can be used as bases to neutralize the hydrochloric acid formed during the reaction.

Methylation

  • Methylating Agents : If the compound needs to be methylated, methyl iodide or methyl p-toluenesulfonate can be used in a polar aprotic solvent like acetonitrile or N-methyl-2-pyrrolidone.
  • Reaction Conditions : The methylation reaction typically occurs at temperatures between 10°C and 50°C.

Analysis and Purification

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the acrylamide moiety, converting it to the corresponding amine.

    Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted aromatic compounds with nucleophiles replacing the fluorine atom.

Scientific Research Applications

Polymer Chemistry

This compound serves as a monomer in the synthesis of functional polymers. Its unique structure enables the production of polymers with tailored properties, such as enhanced mechanical strength and fluorescence, which are valuable in material science applications.

Organic Synthesis

N-(5-Amino-2-fluorophenyl)-N-methylacrylamide acts as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it a crucial building block in organic chemistry.

Drug Development

In the realm of pharmaceuticals, this compound is explored for its potential as a therapeutic agent. Its fluorine atom can enhance binding affinity to biological targets, while the acrylamide moiety allows for covalent bonding with proteins, facilitating drug design processes.

Anticancer Activity

A study highlighted the anticancer properties of compounds related to this compound, showing selective inhibition against cancer cell lines such as leukemia and prostate cancer. Molecular docking studies indicated effective binding modes, suggesting potential therapeutic applications .

Bioconjugation Techniques

Research has demonstrated the use of this compound in bioconjugation, where it modifies biomolecules for enhanced research utility. This application is particularly significant in developing targeted therapies and diagnostics .

Data Table: Applications Overview

Application AreaDescriptionKey Findings
Polymer ChemistryUsed as a monomer for functional polymersEnhances mechanical strength
Organic SynthesisIntermediate for complex organic moleculesFacilitates multi-step syntheses
Drug DevelopmentPotential therapeutic agent with enhanced binding affinitySelective inhibition of cancer cells
BioconjugationModifies biomolecules for targeted researchUseful in diagnostics and therapeutics

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-N-methylacrylamide depends on its application. In drug development, it may interact with specific enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance binding affinity and selectivity towards molecular targets. The acrylamide moiety allows for covalent bonding with nucleophilic sites in proteins or other biomolecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Spectroscopic Data Comparisons

Table 1: NMR and HRMS Data of Selected Analogs

Compound $ ^1H $-NMR (δ, Key Protons) HRMS ([M+H]$^+$ or [M+Na]$^+$) Reference
1c () 6.76 (dd, J=10.2, 3.0 Hz, 1H, acrylamide) 352.1059 ([M+Na]$^+$)
3p () 7.65 (d, J=15.6 Hz, 1H, α,β-unsaturated proton) 270.11 ([M+H]$^+$)
3k () Not reported 790.3566 ([M+Na]$^+$)
4 () Not reported N/A

Analysis :

  • The α,β-unsaturated proton in acrylamides typically resonates between δ 6.0–7.7, influenced by substituents. For example, electron-withdrawing groups (e.g., -Cl, -F) deshield these protons, shifting them downfield .
  • HRMS data confirm molecular integrity, with deviations <0.002 amu in reported analogs .

Thermal and Solubility Behavior

  • N-Methylacrylamide (): The parent compound has a melting point of 102–106°C and a density of 1.04 g/cm³. Introducing aromatic substituents (e.g., 5-amino-2-fluorophenyl) likely increases molecular weight and melting point while reducing aqueous solubility due to hydrophobicity .
  • Poly(N-isopropyl,N-methylacrylamide) (): Thermoresponsive polymers with cloud points adjustable via copolymer design. The target compound’s aromatic groups could enhance thermal stability in polymeric analogs .

Biological Activity

N-(5-Amino-2-fluorophenyl)-N-methylacrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H10_{10}F1_{1}N2_{2}O
  • Molecular Weight : 196.20 g/mol
  • Functional Groups :
    • Amine group (-NH2_2)
    • Fluorinated phenyl ring
    • Acrylamide moiety

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom is known to enhance lipophilicity and potentially improve binding affinity to target proteins, which can lead to increased bioactivity.

Research indicates that compounds with similar structures often exhibit antimicrobial and anticancer properties due to their ability to inhibit key enzymes involved in metabolic pathways . The fluorinated phenyl ring may also play a crucial role in enhancing the compound's interaction with biological membranes, facilitating cellular uptake.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of fluorinated compounds. For instance, halogenated derivatives have shown increased potency against drug-resistant pathogens . The incorporation of fluorine into the structure of this compound is hypothesized to enhance its antimicrobial efficacy through improved binding to bacterial enzymes.

CompoundActivityReference
This compoundPotential antimicrobial activity
Fluorinated sulfonamidesInhibition of dihydropteroate synthase
Halogenated glycopeptidesEnhanced binding and activity

Anticancer Activity

The compound's potential as an anticancer agent has been investigated through structure-based design approaches. For example, acrylamide-containing compounds have been synthesized and tested for their inhibitory effects on glutathione S-transferase (GST), an enzyme implicated in cancer cell resistance to chemotherapy .

In vitro studies demonstrate that modifications in the acrylamide structure can significantly influence the potency against various cancer cell lines. The addition of a fluorine atom is believed to enhance the selectivity and efficacy of these compounds.

StudyFindings
GST Inhibition StudyThis compound showed promising inhibitory effects on GST activity, indicating potential for cancer therapy.
Structure-Activity Relationship AnalysisVariations in substituents led to differing levels of anticancer activity, highlighting the importance of molecular design in drug development.

Q & A

Q. What synthetic strategies are effective for preparing N-(5-Amino-2-fluorophenyl)-N-methylacrylamide, and how can reaction conditions be optimized?

Synthesis typically involves coupling acrylamide derivatives with substituted aromatic amines. A visible-light/silane-mediated radical approach (used for similar N-methylacrylamide derivatives) enables efficient C(sp³)–C(sp³) bond formation. Key steps include:

  • Using anhydrous t-BuOH as a solvent and TTMSS (tris(trimethylsilyl)silane) as a radical mediator.
  • Optimizing equivalents of alkyl iodides (e.g., isopropyl iodide at 3.0 equiv.) to maximize yield (up to 76%) .
  • Purification via flash column chromatography (e.g., 10–30% EtOAc in petroleum ether) .

Q. How can NMR spectroscopy be employed to confirm the structure of this compound?

¹H NMR is critical for structural validation. For analogous compounds (e.g., N-(benzyloxy)-N-methylacrylamide):

  • Aromatic protons appear at δ 7.34–7.43 ppm (multiplet).
  • Methyl groups (N–CH₃) resonate as singlets at δ 3.20 ppm.
  • Acrylamide protons show splitting patterns (e.g., δ 2.36 ppm for CH₂ groups with J = 7.8 Hz coupling) . Fluorine substitution in the aromatic ring may alter chemical shifts due to electron-withdrawing effects.

Q. What computational methods are used to model the molecular geometry of N-methylacrylamide derivatives?

Density Functional Theory (DFT) calculations provide Cartesian coordinates for atoms in the acrylamide backbone. For example:

  • Carbonyl oxygen: δ −0.044861, 1.357833, −0.000051.
  • Methyl group hydrogens: δ −2.558802, 1.042565, 0.000106.
    These coordinates aid in predicting reactivity and steric interactions in polymerization or cross-metathesis reactions .

Advanced Research Questions

Q. What mechanistic insights govern the polymerization behavior of N-methylacrylamide derivatives, and how do substituents influence kinetics?

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is highly effective. For N-methylacrylamide:

  • Thermal RAFT achieves >90% conversion in 15 minutes with controlled molecular weights (linear correlation between Mₙ and conversion).
  • Hydrophilic substituents (e.g., 5-amino-2-fluorophenyl) may slow polymerization rates due to increased polarity, requiring solvent adjustments (e.g., 30% H₂O in THF) .

Q. How does the fluorine substituent in this compound affect its bioactivity or toxicity profile?

Fluorine enhances metabolic stability and binding affinity but may introduce toxicity risks. Environmental studies on N-methylacrylamide grouts revealed groundwater contamination risks due to high persistence . For biomedical applications, fluorinated analogs require rigorous toxicity screening via:

  • In vitro assays (e.g., cytotoxicity in hepatic cell lines).
  • Environmental fate modeling (e.g., biodegradation half-life predictions) .

Q. What challenges arise in designing thermoresponsive polymers using N-methylacrylamide derivatives, and how can they be addressed?

Thermoresponsive behavior (e.g., lower critical solution temperature, LCST) depends on substituent hydrophobicity. For block copolymers with N-isopropyl groups:

  • B(C₆F₅)₃-catalyzed group transfer polymerization (GTP) enables precise control over monomer sequence.
  • LCST adjustments require balancing hydrophilic (N-methyl) and hydrophobic (N-isopropyl) moieties .

Q. How can contradictions in reported reaction yields for N-methylacrylamide derivatives be resolved?

Discrepancies often stem from radical quenching or solvent effects. Systematic analysis includes:

  • Varying silane mediators (e.g., TTMSS vs. tris(trimethylsilyl)germane).
  • Monitoring reaction progress via inline FTIR or LC-MS to identify side products .

Methodological Considerations

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

  • HPLC-MS : Detect residual monomers or degradation products (e.g., acrylamide) with a C18 column and 0.1% formic acid mobile phase.
  • ¹⁹F NMR : Quantify fluorine-containing impurities at δ −115 to −120 ppm .

Q. How can computational docking studies predict the interaction of this compound with biological targets?

  • Use Schrödinger Suite or AutoDock Vina to model binding to enzymes (e.g., kinases).
  • Parameterize fluorine atoms with partial charges adjusted for electronegativity. Validate with SPR (surface plasmon resonance) binding assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-Amino-2-fluorophenyl)-N-methylacrylamide
Reactant of Route 2
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N-(5-Amino-2-fluorophenyl)-N-methylacrylamide

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